

N-deacetyl-N-formylcolchicine mitotic inhibition efficacy vs colchicine

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Compound Focus: N-deacetyl-N-formylcolchicine

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Direct Comparison: Gloriosine vs. Colchicine

The table below consolidates key findings on binding, cellular effects, and drug-like properties from recent studies.

Aspect	N-deacetyl-N-formylcolchicine (Gloriosine)	Colchicine
Structural Difference	Formamide group at C-7 on Ring B [1]	Acetamide group at C-7 on Ring B [1]
Binding Affinity (In Silico)	-7.5 kcal/mol [1]	-7.4 kcal/mol [1]
Binding Site	Colchicine Binding Site (CBS) on β -tubulin [1]	Colchicine Binding Site (CBS) on β -tubulin [1]
Key Binding Interactions	Hydrophobic interactions with 14 residues, including β Asn350 and β Val351. No hydrogen bond with α Ser178 [1].	Hydrophobic interactions with 13 residues. Forms a hydrogen bond with α Ser178 [1].

Aspect	N-deacetyl-N-formylcolchicine (Gloriosine)	Colchicine
Cellular Effect (In Vivo)	Induces condensed chromosomes in C-metaphase, enlarged nucleus, ~14% mitotic index (vs. 24% control), 63.94% cell viability at low concentration [1].	Well-established mitotic spindle disruption, arresting cells in metaphase [1] [2].
Toxicity Profile (Predicted)	Class II toxicity (LD50: 6 mg/kg) [1].	High toxicity, narrow therapeutic window [1] [3].
Drug-Likeness (Lipinski's Rule)	Compliant [1].	Compliant [1].

Detailed Experimental Data and Protocols

For researchers aiming to replicate or contextualize these findings, here is a detailed breakdown of the key experiments and their methodologies.

In Silico Molecular Docking

This methodology is used to predict how a small molecule (like gloriosine or colchicine) interacts with a protein target (tubulin) at the atomic level.

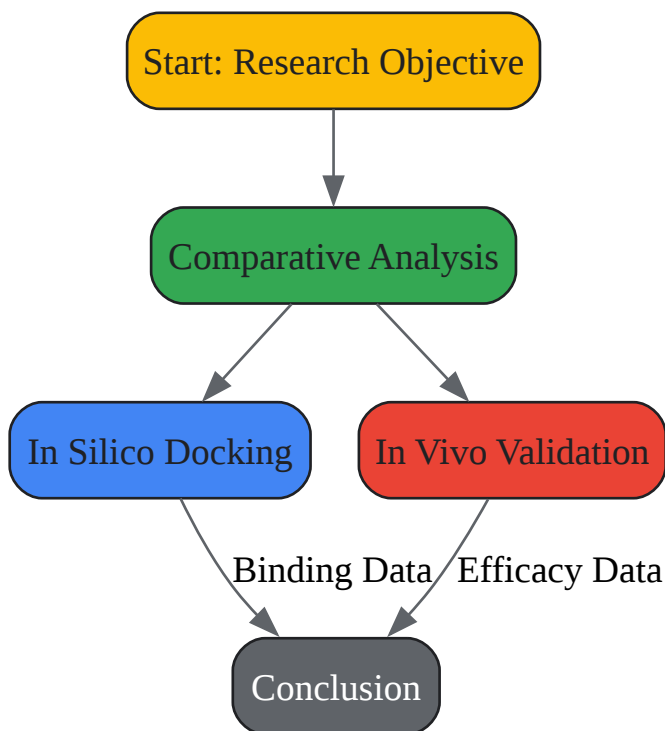
- **Objective:** To analyze and compare the microtubule-binding affinity and binding pose of gloriosine and colchicine at the Colchicine Binding Site (CBS) [1].
- **Protocol Outline:**
 - **Protein Preparation:** The 3D structure of tubulin (e.g., from a protein data bank) is prepared by adding hydrogen atoms and optimizing side-chain conformations.
 - **Ligand Preparation:** The 3D structures of gloriosine and colchicine are energy-minimized.
 - **Molecular Docking:** The ligands are computationally "docked" into the defined CBS. The software generates multiple possible binding conformations (poses).
 - **Pose Analysis & Validation:** The resulting poses are evaluated using scoring functions (like the binding score in kcal/mol) and validated by overlapping the docked ligand's pose with a co-crystallized colchicine molecule already bound to tubulin. 2D interaction plots (e.g., using Ligplot+) are generated to visualize hydrophobic interactions and hydrogen bonds [1].

In Vivo Mitotic Inhibition and Cytotoxicity

These experiments validate the predicted biological activity in a living system.

- **Objective:** To validate the anti-mitotic and anti-proliferative activity of gloriosine observed in silico [1].
- **Protocol Outline:**
 - **Cell Treatment:** Cells (e.g., from a defined cell line) are treated with varying concentrations of gloriosine. A control group is left untreated or treated with a vehicle. Colchicine is often used as a positive control.
 - **Mitotic Index Analysis:** After a set incubation period, cells are fixed and stained. The mitotic index is calculated as the percentage of cells undergoing mitosis in a population. A decrease indicates mitotic arrest [1].
 - **Cell Viability/Proliferation Assay:** An assay (e.g., MTS) is performed to determine the percentage of viable cells after treatment. Lower viability indicates higher cytotoxic or anti-proliferative activity [1].
 - **Transmission Electron Microscopy (TEM):** Treated cells are processed (fixed, dehydrated, embedded, sectioned) and observed under TEM to visualize ultrastructural abnormalities in the nucleus and chromosomes [1].

The experimental workflow for generating this data can be visualized as follows:



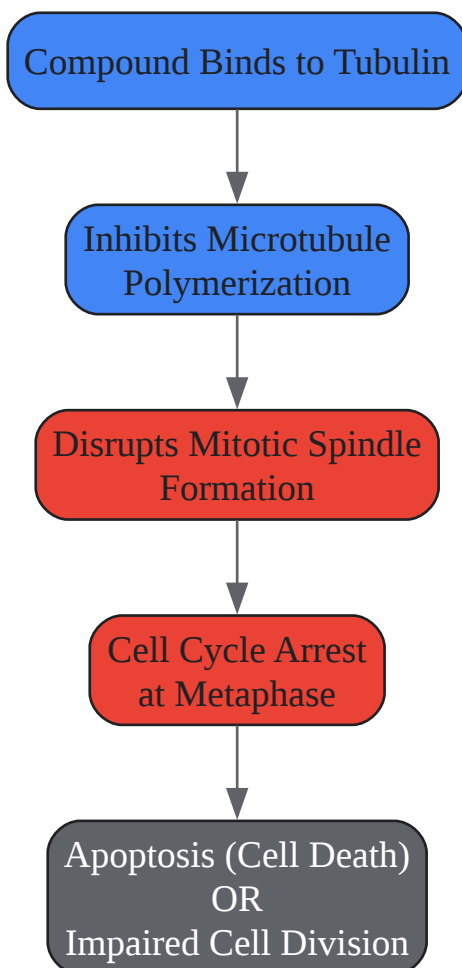
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Mechanism of Action and Structural Insights

Both compounds are microtubule-binding agents that act as microtubule-destabilizing agents. They bind to the interface of α and β -tubulin subunits, preventing their polymerization into microtubules. This disruption is critical during cell division (mitosis), as it inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and ultimately triggering apoptosis (cell death) [1] [3].

- **The Role of Ring B Modification:** The key difference lies in the substitution on Ring B. The replacement of the methyl group in colchicine's acetamide with a hydrogen in gloriosine's formamide group eliminates a critical hydrogen bond with α Ser178. Despite this, the superior binding score of gloriosine suggests the existence of other favorable interactions, potentially involving the two additional hydrophobic binding sites (β Asn350, β Val351), which may compensate for the lack of a hydrogen bond [1].

The mechanism by which these compounds inhibit mitosis is summarized in the pathway below:



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Implications for Research and Development

The comparative data suggests several key considerations for drug development professionals:

- **Promising CBSI Candidate:** Gloriosine demonstrates strong binding affinity and potent anti-mitotic activity, positioning it as a viable colchicine alternative for cytological research and potential clinical development [1].
- **Toxicity Considerations:** While gloriosine is predicted to be toxic (Class II), its distinct binding mode may offer a different side effect profile compared to colchicine. Further toxicological studies are necessary to fully understand its therapeutic window [1].
- **Overcoming Limitations:** The search for novel Colchicine Binding Site Inhibitors (CBSIs) like gloriosine is driven by the need to overcome the narrow therapeutic window and drug resistance associated with traditional microtubule-targeting agents [3] [4].
- **Metabolism:** Researchers should note that the primary metabolic pathway for gloriosine is cytochrome P450-dependent O-demethylation, predominantly at position 2 of the aromatic ring A [5].

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